![molecular formula C9H19NO2 B13336989 2-[(2-Methyloxolan-3-yl)amino]butan-1-ol](/img/structure/B13336989.png)
2-[(2-Methyloxolan-3-yl)amino]butan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-[(2-Methyloxolan-3-yl)amino]butan-1-ol involves several steps. One common synthetic route includes the reaction of 2-methyloxolane-3-amine with butanal under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
2-[(2-Methyloxolan-3-yl)amino]butan-1-ol undergoes various chemical reactions, including:
Scientific Research Applications
2-[(2-Methyloxolan-3-yl)amino]butan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound is used in biochemical assays and as a reference standard in analytical studies.
Industry: It is utilized in the development of new materials and in the study of industrial chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2-Methyloxolan-3-yl)amino]butan-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects . The pathways involved can include signal transduction, metabolic processes, and gene expression regulation .
Comparison with Similar Compounds
2-[(2-Methyloxolan-3-yl)amino]butan-1-ol can be compared with similar compounds such as:
2-[(2-Methyloxolan-3-yl)amino]ethan-1-ol: This compound has a similar structure but with a shorter carbon chain.
2-amino-3-methylbutan-1-ol: Another structurally related compound with different functional groups.
The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C9H19NO2 |
|---|---|
Molecular Weight |
173.25 g/mol |
IUPAC Name |
2-[(2-methyloxolan-3-yl)amino]butan-1-ol |
InChI |
InChI=1S/C9H19NO2/c1-3-8(6-11)10-9-4-5-12-7(9)2/h7-11H,3-6H2,1-2H3 |
InChI Key |
ALBRXDSRDYUNID-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)NC1CCOC1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



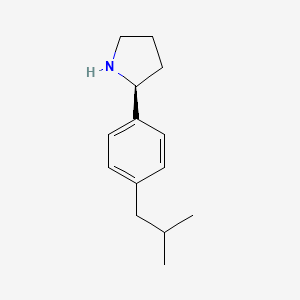
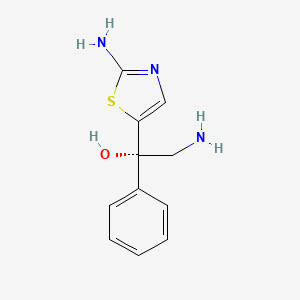
![3-[1-(Trifluoromethyl)cyclopropyl]-1h-pyrazol-5-amine](/img/structure/B13336927.png)
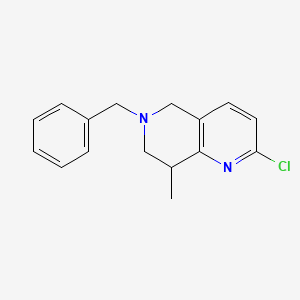
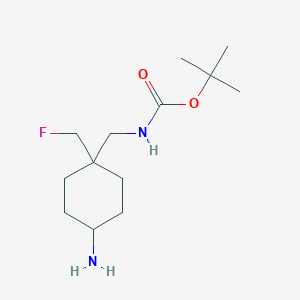
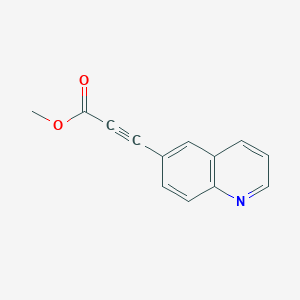

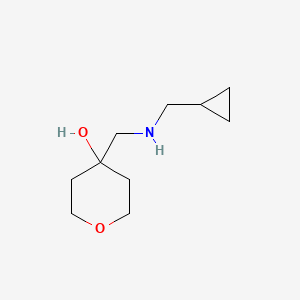
![(6-Amino-8-bromoimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B13336973.png)
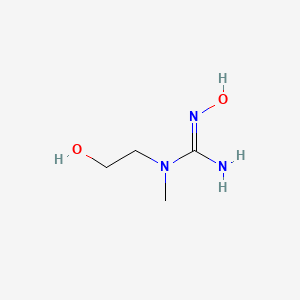
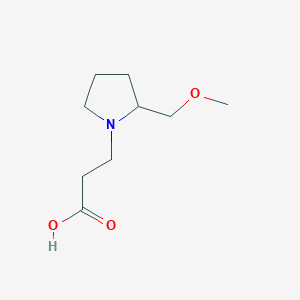
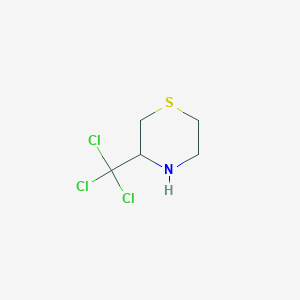
![8-Amino-5-(tert-butoxycarbonyl)-5-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B13336982.png)
